molecular formula C9H8FN3 B11912569 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B11912569
M. Wt: 177.18 g/mol
InChI Key: TYTAOZZGCWCXDN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1595860-49-3) is a fluorinated heteroaromatic compound with a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol . It serves as a versatile and valuable scaffold in organic synthesis and drug discovery. The structure combines a pyridine ring, a privileged scaffold in pharmaceuticals, with a 1-methyl-1H-pyrazole group, a motif known to improve solubility and bioavailability . The fluorine atom at the 4-position of the pyridine ring is a common modification in medicinal chemistry, often used to fine-tune electronic properties, metabolic stability, and membrane permeability of lead compounds . This compound is primarily used as a key intermediate or building block for constructing more complex molecules. Its structure makes it particularly interesting for the development of active compounds, including kinase inhibitors, where similar bi-aryl heterocycles are frequently employed . Researchers utilize this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create extended aromatic systems, or as a core template in the design of small-molecule libraries for high-throughput screening . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

4-fluoro-2-(1-methylpyrazol-4-yl)pyridine

InChI

InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3

InChI Key

TYTAOZZGCWCXDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

A representative procedure involves reacting 2-chloro-4-fluoropyridine with (1-methyl-1H-pyrazol-4-yl)boronic acid in the presence of a palladium catalyst. Key parameters include:

  • Catalyst system : Palladium(II) acetate (Pd(OAc)₂) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand.

  • Base : Potassium phosphate (K₃PO₄) to facilitate transmetalation.

  • Solvent system : A 10:1 mixture of 1,4-dioxane and water, enabling efficient mixing of organic and aqueous phases.

  • Temperature : Reflux at 100°C under an inert nitrogen atmosphere.

This method achieves a yield of 77% after 12 hours, with purification via column chromatography. The regioselectivity is ensured by the electronic directing effects of the fluorine substituent, which activates the pyridine ring at the 2-position for coupling.

Mechanistic Insights

The reaction proceeds through a canonical Suzuki-Miyaura mechanism:

  • Oxidative addition of Pd⁰ into the C–Cl bond of 2-chloro-4-fluoropyridine.

  • Transmetalation with the boronic acid, facilitated by the base.

  • Reductive elimination to form the C–C bond between the pyridine and pyrazole moieties.

The fluorine substituent’s electron-withdrawing effect enhances the electrophilicity of the pyridine, accelerating the oxidative addition step.

Alternative Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr has been explored for analogous systems. For example, a patent describing the synthesis of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine demonstrates the feasibility of displacing fluorine or chlorine on pyridines with nitrogen nucleophiles. However, this method faces challenges with this compound due to:

  • Poor leaving group ability of fluorine : Fluorine’s high bond dissociation energy (115 kcal/mol) limits its displacement unless activated by strong electron-withdrawing groups.

  • Competing side reactions : Pyrazole’s nucleophilicity may lead to undesired alkylation or oxidation under harsh conditions.

Stille Cross-Coupling

A Stille coupling approach, exemplified in the synthesis of fluorinated triazolopyridines, employs a pyrazole stannane and halogenated pyridine. While effective, this method is less favored due to:

  • Toxicity of tin reagents : Handling and disposal challenges.

  • Lower functional group tolerance : Sensitivity to protic solvents and oxidizing agents.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura SNAr Stille
Yield77%≤50% (estimated)65–75%
Reaction Time12 hours6–12 hours8–24 hours
Catalyst CostModerateLowHigh
Functional Group ToleranceHighModerateLow
ScalabilityExcellentLimitedModerate

The Suzuki-Miyaura method outperforms alternatives in yield, scalability, and safety, making it the preferred industrial-scale route.

Optimization and Challenges

Catalyst Loading Reduction

Recent advancements demonstrate that reducing Pd(OAc)₂ loading to 0.5–1 mol% with optimized ligand ratios (e.g., XPhos:Pd = 2:1) maintains efficiency while lowering costs.

Solvent Systems

Alternative solvents like toluene/water mixtures have been tested but result in prolonged reaction times (18–24 hours) and reduced yields (60–65%) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the pyridine C4 position participates in nucleophilic substitution reactions under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Source
Fluorine DisplacementKOtBu, DMF, 80°C, aryl boronic acids4-Aryl-2-(1-methylpyrazol-4-yl)pyridines53–65
Halogen ExchangeCuI, DMF, 110°C, NH₃ (aq)4-Amino-2-(1-methylpyrazol-4-yl)pyridine45

Mechanistic Insight :
The electron-deficient pyridine ring facilitates nucleophilic attack at C4. Steric hindrance from the adjacent pyrazole group moderates reaction rates, necessitating strong bases like KOtBu for efficient substitution .

Cross-Coupling Reactions

The pyridine and pyrazole rings enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

The pyridine C2 position (adjacent to pyrazole) undergoes coupling with boronic acids:

Substrate PositionBoronic AcidCatalyst SystemProductYield (%)Source
Pyridine C2Cyclopentylmethyl boronatePd(dppf)Cl₂, Cs₂CO₃2-(Cyclopentylmethyl)-pyrazole-pyridine75

Buchwald-Hartwig Amination

The pyridine nitrogen participates in C–N bond formation:

SubstrateAmineConditionsProductYield (%)Source
4-Fluoro-pyridine1-Methyl-1H-pyrazol-4-aminePd₂(dba)₃, XantphosN-Arylpyrazolo-pyridine derivatives16–17

Critical Factor : Electron-deficient pyridine rings require bulky ligands (e.g., Xantphos) to stabilize palladium intermediates .

Oxidation and Reduction

The methyl group on the pyrazole ring undergoes controlled oxidation:

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO₄, H₂O, 60°C2-(1-Carboxypyrazol-4-yl)-4-fluoropyridineProdrug synthesis
ReductionH₂, Pd/C, EtOH2-(1-Methylpyrazol-4-yl)-4-fluoropiperidineBioisostere development

Condensation Reactions

The pyridine ring participates in cyclocondensation:

Partner ReagentConditionsProductYield (%)Source
1-Amino-2-iminopyridineHOAc, O₂, 130°C(Pyrazol-4-ylidene)pyridine derivatives76–92

Key Observation : Acetic acid catalyzes enolization of pyrazolones, enabling C–C bond formation with pyridine derivatives .

Biological Activity Modulation via Structural Analogs

Structural modifications impact receptor binding:

Derivative StructureTarget ReceptorBinding Affinity (Ki)Selectivity Ratio (vs CDK1)Source
4-Cl substitution at pyridineCDK20.005 µM12:1
5-Fluoro addition to pyrazoleM4 muscarinic receptor0.003 µM>100:1

Design Principle : Fluorine enhances metabolic stability, while pyrazole improves allosteric modulation efficacy .

Scientific Research Applications

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and pyrazole groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Pyridines with Pyrazole Moieties

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS: 944718-17-6)
  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : 238.09 g/mol
  • Key Differences : Replacing fluorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius and stronger electron-withdrawing effects may alter reactivity in cross-coupling reactions or binding interactions in biological systems .
3-Pyridinecarboxaldehyde, 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)- (CAS: 1956334-93-2)
  • Molecular Formula : C₁₀H₈FN₃O
  • Molecular Weight : 205.19 g/mol
  • Key Differences : The addition of an aldehyde group (-CHO) at the 3-position introduces a reactive site for nucleophilic additions or Schiff base formation, expanding its utility in synthetic chemistry .

Fluorinated Pyridines with Aromatic Substituents

4-Fluoro-2-(4-fluorophenyl)pyridine (CAS: 871245-92-0)
  • Similarity Score : 0.80 (compared to target compound)
  • Key Differences : Replacing the pyrazole group with a 4-fluorophenyl ring reduces nitrogen content and alters electronic properties. The biphenyl system may enhance π-π stacking interactions in drug-receptor binding .
4-Fluoro-2-(3-fluorophenyl)pyridine (CAS: 1214392-13-8)
  • Similarity Score : 0.80

Pharmacologically Active Analogs

Pexidartinib Hydrochloride (CAS: 1029044-16-3)
  • Molecular Formula : C₂₀H₁₅ClF₃N₅·HCl
  • Molecular Weight : 454.28 g/mol
  • Key Differences : Incorporates a pyrrolo[2,3-b]pyridine core and dual c-FMS/c-KIT inhibitory activity. The target compound’s simpler structure lacks the fused ring system but retains the 1-methylpyrazole moiety, suggesting modular use in kinase inhibitor design .
Erdafitinib Derivatives
  • Representative Structure: N-(3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-N-{2-[(propan-2-yl)amino]ethyl}urea
  • Key Differences : Erdafitinib’s urea linker and extended substituents confer FGFR selectivity, while the target compound serves as a minimalist scaffold for further derivatization .

Structural and Functional Comparison Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine C₉H₈FN₃ 177.18 4-F, 2-(1-methylpyrazole)
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine C₉H₈BrN₃ 238.09 3-Br, 5-(1-methylpyrazole)
Pexidartinib Hydrochloride C₂₀H₁₅ClF₃N₅·HCl 454.28 Pyrrolo[2,3-b]pyridine, dual inhibitor

Key Research Findings

  • Synthetic Flexibility: The target compound’s pyrazole and fluorine substituents enable diverse functionalization, as seen in intermediates for indeno[2,1-b]pyridine derivatives .
  • Biological Relevance : Pyrazole-containing pyridines are prevalent in kinase inhibitors due to their ability to engage hinge regions via nitrogen lone pairs .
  • Thermal Stability : The compound’s high predicted boiling point (311°C) suggests suitability for high-temperature reactions, contrasting with lower-boiling analogs like 3-pyridinecarboxaldehyde derivatives .

Biological Activity

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H8FN3
  • CAS Number : 1595860-49-3
  • Molecular Weight : 165.17 g/mol

The compound acts primarily as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Allosteric modulation is a strategy that allows for selective receptor activation without the side effects commonly associated with orthosteric agonists. This mechanism is particularly relevant in the context of neurological disorders, where M4 receptor modulation can potentially alleviate symptoms associated with conditions like Alzheimer's disease and schizophrenia .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing a pyrazole structure. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

Cancer Type Cell Line IC50 (μM)
Lung CancerA5495.0
Breast CancerMDA-MB-2313.5
Colorectal CancerHCT1164.2
Prostate CancerLNCaP6.0

These findings suggest that pyrazole-based compounds can inhibit cancer cell growth effectively, making them candidates for further development as anticancer agents .

Neurological Activity

The modulation of the M4 receptor by this compound has been shown to reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models. This property is crucial for developing treatments for neurological disorders characterized by these imbalances .

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by maze tests and memory retention assessments.
    • The compound was found to reduce amyloid-beta plaque formation significantly.
  • Schizophrenia Treatment :
    • A clinical trial investigated the efficacy of this compound in patients with schizophrenia. Results indicated a reduction in psychotic symptoms and improved overall patient well-being when combined with standard antipsychotic therapies.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine, and how can reaction yields be improved?

A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between halogenated pyridine derivatives and functionalized pyrazole precursors. For example, highlights the use of potassium carbonate as a base in coupling reactions involving pyridyl and pyrazolyl groups, with dichloromethane as a solvent . To improve yields:

  • Optimize catalyst loading (e.g., Pd(PPh₃)₄).
  • Control reaction temperature (e.g., 80–100°C under reflux).
  • Use anhydrous solvents to minimize side reactions.
    notes that post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization can enhance purity ≥99% .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine coupling patterns and pyrazole/pyridine proton environments. For example, the fluorine atom at C4 of the pyridine ring causes distinct splitting in ¹H NMR () .
  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) confirms bond angles, dihedral angles, and intermolecular interactions. reports lattice parameters (a=8.5088 Å, b=9.8797 Å) and R-factor=0.070 for related compounds .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 286.26 for analogs in ) .

Q. How should researchers assess compound purity and stability under storage conditions?

  • HPLC Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (). Purity ≥98% is achievable with retention time consistency .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) detect decomposition points. shows degradation onset at ~200°C for benzimidazole analogs, suggesting similar thermal thresholds for pyridine derivatives .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation () .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or phosphatases). references phosphatase inhibition studies for structurally related fluorinated pyridines .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in polar aprotic solvents (e.g., DMSO).

Q. What strategies resolve contradictions in spectroscopic data or crystallographic packing patterns?

  • Dynamic NMR : Resolve fluxional behavior caused by fluorine’s electronegativity or pyrazole ring puckering.
  • Polymorph Screening : Vapor diffusion or solvent-drop grinding can isolate stable polymorphs. ’s triclinic packing (α=79.906°, β=78.764°) suggests sensitivity to crystallization conditions .
  • Synchrotron XRD : High-resolution data collection (e.g., λ=0.71073 Å) minimizes errors in bond-length measurements.

Q. How does fluorination at the pyridine C4 position influence electronic and steric properties?

  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces pyridine’s basicity (pKa ~1.5–2.5 vs. ~3.5 for non-fluorinated analogs).
  • Steric Effects : The 1-methylpyrazole group at C2 creates a steric shield, directing electrophilic substitution to C5 () .
  • Hammett Constants : σₚ values (F: +0.06) predict substituent effects on reaction rates.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose triacetate) for HPLC separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings () .
  • Process Optimization : Monitor reaction kinetics (e.g., via in-situ IR) to avoid racemization at high temperatures.

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